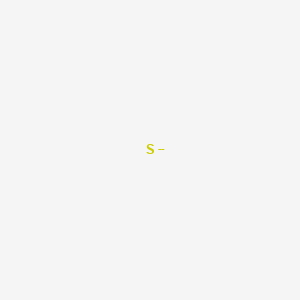

Sulfide

概要

説明

硫化物イオンは、化学式がS²⁻である、硫黄の無機アニオンです。これは、硫黄が2つの電子を得ると形成される、負に帯電したイオンです。硫化物イオンは、無機化合物と有機化合物の両方に広く存在し、多くの化学的および生物学的プロセスにおいて重要な役割を果たしています。 硫化物イオンは、水溶液中の硫化水素(H₂S)の存在による、特徴的な腐卵臭で知られています .

製造方法

合成経路と反応条件

-

元素の直接結合: : 硫化物は、硫黄と金属を直接結合させることで調製できます。例えば: [ \text{Fe (s) + S (s) → FeS (s)} ]

-

硫酸塩の還元: : 硫化物は、硫酸塩を炭素で還元することによっても生成できます。例えば: [ \text{MgSO₄ (s) + 4C (s) → MgS (s) + 4CO (g)} ]

-

水溶液からの沈殿: : 硫化物は、酸性水溶液から硫化水素(H₂S)を用いて、または塩基性溶液から硫化アンモニウム((NH₄)₂S)を用いて沈殿させることができます。例えば: [ \text{M²⁺ + H₂S (g) → MS (s) + 2H⁺ (aq)} ]

工業的製造方法

工業的には、硫化物はしばしば、高温で硫黄と金属を直接反応させることで製造されます。もう一つの方法は、炭素やその他の還元剤を用いて、金属硫酸塩を還元することです。 これらの方法は、様々な用途のための金属硫化物の製造において広く用いられています .

化学反応の分析

反応の種類

-

酸化: : 硫化物イオンは、条件に応じて、元素状硫黄、多硫化物、亜硫酸塩、または硫酸塩を形成するために酸化することができます。例えば: [ \text{S²⁻ + 2H⁺ → H₂S} ] [ \text{S²⁻ + O₂ → SO₄²⁻} ]

-

還元: : 硫化物は、酸の存在下で硫化水素(H₂S)を形成するために還元することができます。例えば: [ \text{S²⁻ + 2H⁺ → H₂S} ]

-

置換: : 硫化物は、ハロゲンと置換反応を起こし、硫黄と金属ハロゲン化物を形成することができます。例えば: [ \text{8MgS + 8I₂ → S₈ + 8MgI₂} ]

一般的な試薬と条件

酸化剤: 酸素、硝酸。

還元剤: 水素、炭素。

酸: 塩酸、硫酸。

塩基: 水酸化ナトリウム、水酸化アンモニウム。

主な生成物

- 元素状硫黄(S₈)

- 硫化水素(H₂S)

- 金属硫化物(例えば、FeS、MgS)

- 硫酸塩(SO₄²⁻)

科学的研究の応用

化学

硫化物イオンは、金属硫化物の合成など、様々な化学反応やプロセスで使用されます。金属硫化物は、材料科学や触媒において重要です。 硫化物イオンは、定性無機分析において、溶液から金属イオンを沈殿させるためにも使用されます .

生物学

生物系において、硫化物イオンは、硫黄を含むアミノ酸の代謝において役割を果たし、硫黄の生地球化学的循環に関与しています。 硫化水素は、関連する化合物であり、様々な生理学的プロセスにおいてシグナル伝達分子として機能します .

医学

硫化水素は、血管拡張作用や炎症や酸化ストレスの調節能力など、潜在的な治療効果について研究されています。 硫化物イオンは、特定の医薬品を処方するためにも使用されます .

産業

硫化物イオンは、硫酸や金属硫化物などの様々な工業用化学品の製造に使用されます。 硫化物イオンは、ゴムの加硫や、重金属を除去するための廃水処理にも使用されます .

作用機序

硫化物イオンは、主に電子を供与して金属と結合する能力を通じてその効果を発揮します。生物系において、硫化水素は血液と組織間を拡散することができ、酵素やイオンチャネルなどの様々な分子標的に作用します。 硫化水素は、特定の心臓イオン電流を阻害し、炎症や酸化ストレスに関与するシグナル伝達経路の活性を調節することができます .

Safety and Hazards

将来の方向性

The environmental stability of sulfide-based solid-state electrolytes is one of the critical aspects due to the possible decomposition, and ionic conductivity change will affect the fabrication and electrochemical performance of the batteries . The main target of this review is to gain insights and provide useful guidance to further improve the environmental stability of this compound solid-state electrolytes, which will finally promote the commercialization of this compound-based all-solid-state batteries .

準備方法

Synthetic Routes and Reaction Conditions

-

Direct Combination of Elements: : Sulfides can be prepared by the direct combination of sulfur with metals. For example: [ \text{Fe (s) + S (s) → FeS (s)} ]

-

Reduction of Sulfates: : Sulfides can also be produced by reducing sulfates with carbon. For example: [ \text{MgSO₄ (s) + 4C (s) → MgS (s) + 4CO (g)} ]

-

Precipitation from Aqueous Solutions: : Sulfides can be precipitated from acidic aqueous solutions by hydrogen sulfide (H₂S) or from basic solutions by ammonium this compound ((NH₄)₂S). For example: [ \text{M²⁺ + H₂S (g) → MS (s) + 2H⁺ (aq)} ]

Industrial Production Methods

In industrial settings, sulfides are often produced by the direct reaction of sulfur with metals at high temperatures. Another method involves the reduction of metal sulfates using carbon or other reducing agents. These methods are widely used in the production of metal sulfides for various applications .

化学反応の分析

Types of Reactions

-

Oxidation: : Sulfide ions can be oxidized to form elemental sulfur, polysulfides, sulfite, or sulfate, depending on the conditions. For example: [ \text{S²⁻ + 2H⁺ → H₂S} ] [ \text{S²⁻ + O₂ → SO₄²⁻} ]

-

Reduction: : Sulfides can be reduced to form hydrogen this compound (H₂S) in the presence of acids. For example: [ \text{S²⁻ + 2H⁺ → H₂S} ]

-

Substitution: : Sulfides can undergo substitution reactions with halogens to form sulfur and metal halides. For example: [ \text{8MgS + 8I₂ → S₈ + 8MgI₂} ]

Common Reagents and Conditions

Oxidizing Agents: Oxygen, nitric acid.

Reducing Agents: Hydrogen, carbon.

Acids: Hydrochloric acid, sulfuric acid.

Bases: Sodium hydroxide, ammonium hydroxide.

Major Products

- Elemental Sulfur (S₈)

- Hydrogen this compound (H₂S)

- Metal Sulfides (e.g., FeS, MgS)

- Sulfates (SO₄²⁻)

類似化合物との比較

類似化合物

- 亜硫酸イオン(SO₃²⁻) : 亜硫酸イオンは、類似の負電荷を持っていますが、酸素原子を含んでいます。亜硫酸イオンは、保存料や酸化防止剤として使用されます。

- チオ硫酸イオン(S₂O₃²⁻) : チオ硫酸イオンは、硫黄原子と酸素原子の両方を含んでおり、写真現像の定着や金の抽出に使用されます。

- 硫酸イオン(SO₄²⁻) : 硫酸イオンは、硫黄の完全に酸化された形態であり、自然界に塩として広く存在します。

独自性

硫化物イオンは、金属と強い結合を形成する能力において独特であり、様々な金属硫化物を形成し、その特性が異なります。 硫化物イオンは、生物系におけるシグナル伝達分子としての役割や、硫黄の生地球化学的循環への関与も、他の硫黄を含むイオンとは異なります .

特性

IUPAC Name |

sulfide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/S/q-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCKMPCXJQFINFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[S-2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

S-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20872928 | |

| Record name | Sulfide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20872928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

32.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Sulfide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000598 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

18496-25-8 | |

| Record name | Sulfide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18496-25-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sulfide ion | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018496258 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulfide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20872928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SULFIDE ION | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G15I91XETI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Sulfide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000598 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

112 °C | |

| Record name | Sulfide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000598 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Silane, trimethyl[[p-(trimethylsiloxy)benzyl]oxy]-](/img/structure/B99799.png)

![2,5,8,11,22,25,28,31-Octaoxapentacyclo[30.8.0.012,21.014,19.034,39]tetraconta-1(40),12,14,16,18,20,32,34,36,38-decaene](/img/structure/B99804.png)

![Propanenitrile, 3-[[4-[(4-nitrophenyl)azo]phenyl][2-[[(phenylamino)carbonyl]oxy]ethyl]amino]-](/img/structure/B99806.png)